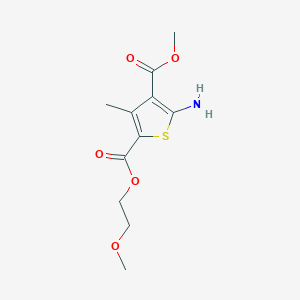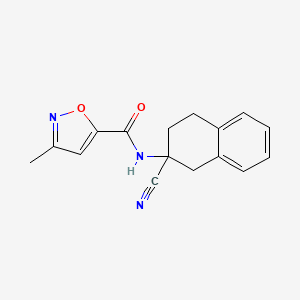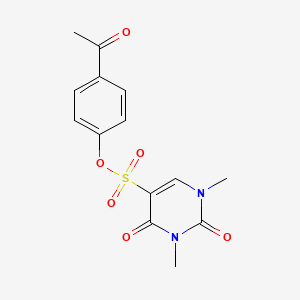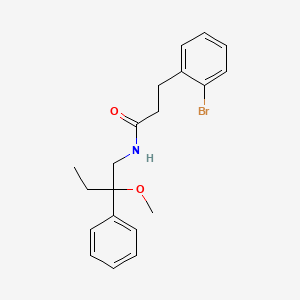![molecular formula C11H9N3O2 B2368939 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile CAS No. 1797235-96-1](/img/structure/B2368939.png)
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile is an organic compound with a complex structure that includes a nitro group, a nitrile group, and an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a methyl-substituted benzene derivative, followed by the introduction of a nitrile group and subsequent amination with a prop-2-yn-1-ylamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing efficient purification techniques to obtain the desired product in significant quantities.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Methyl-3-amino-5-[(prop-2-yn-1-yl)amino]benzonitrile.
Scientific Research Applications
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile involves its interaction with specific molecular targets. The nitro and nitrile groups can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrobenzonitrile: Lacks the prop-2-yn-1-ylamino group.
3-Nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile: Lacks the methyl group.
4-Methyl-5-[(prop-2-yn-1-yl)amino]benzonitrile: Lacks the nitro group.
Uniqueness
4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile is unique due to the combination of functional groups that allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-3-nitro-5-(prop-2-ynylamino)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-3-4-13-10-5-9(7-12)6-11(8(10)2)14(15)16/h1,5-6,13H,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWWRDHHOYCMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C#N)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)




![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride](/img/structure/B2368866.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)
![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2368874.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2368876.png)

